molecular formula C24H33N3O6 B3002575 Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 897734-91-7

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No. B3002575
CAS RN: 897734-91-7
M. Wt: 459.543
InChI Key: IRQCTOODRZHAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H33N3O6 and its molecular weight is 459.543. The purity is usually 95%.
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Scientific Research Applications

Antibody-Drug Conjugates (ADCs) for Cancer Therapy

This compound has been utilized in the development of ADCs targeting the folate receptor alpha (FRα), which is often overexpressed in various types of cancer cells . The ADCs are designed to deliver potent camptothecin analogues, such as Compound 139 or Compound 141, directly to the cancer cells, thereby minimizing the impact on healthy cells and improving therapeutic efficacy.

Osteoclast and Osteoblast Activity Modulation

In bone biology, the compound may influence the activity of osteoclasts and osteoblasts, which are responsible for bone resorption and formation, respectively . By modulating these cells’ activities, it could potentially be used in the treatment of bone-related diseases such as osteoporosis.

Chemoselective N-Acetylation

The compound has been studied for its efficiency in chemoselective N-acetylation processes, which are significant in the synthesis of various bioactive molecules . This application is particularly relevant in the field of medicinal chemistry for the development of new therapeutic agents.

Molecular Docking Studies

Researchers have employed molecular docking studies to understand the interactions between this compound and biological targets like DNA-topoisomerase I . These studies are fundamental in drug design and development, helping to predict the binding affinities and orientations of drug candidates.

Synthesis of Antitumor Agents

The compound has been used in the synthesis and characterization of new antitumor agents . Preliminary in vivo tests have shown promising results, indicating the potential of this compound in creating effective cancer treatments.

properties

IUPAC Name

ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-(2-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O6/c1-5-33-24(30)26-12-10-25(11-13-26)22(18-8-6-7-9-20(18)32-4)21-19(28)16-17(2)27(23(21)29)14-15-31-3/h6-9,16,22,28H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQCTOODRZHAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2OC)C3=C(C=C(N(C3=O)CCOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate

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